![molecular formula C10H16BNO2 B6338662 4-Propylaminomethylphenylboronic acid CAS No. 102712-19-6](/img/structure/B6338662.png)
4-Propylaminomethylphenylboronic acid
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Description
4-Propylaminomethylphenylboronic acid (PAPB) is a boronic acid derivative. It has a molecular weight of 193.05 . The compound is solid in its physical form . It is stored at a temperature between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(propylamino)methyl]phenylboronic acid . Its InChI code is 1S/C10H16BNO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
4-Propylaminomethylphenylboronic acid is a solid substance . It is stored at a temperature between 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
4-Propylaminomethylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving 4-Propylaminomethylphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 4-Propylaminomethylphenylboronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds, making this reagent an important tool in organic chemistry .
Action Environment
The action of 4-Propylaminomethylphenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions and tolerate a wide range of functional groups.
properties
IUPAC Name |
[4-(propylaminomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJHXQMAMAZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylaminomethylphenylboronic acid |
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